Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-

Synthetic Cannabinoid Structure-Activity Relationship Benzoylpiperidine Scaffold

Forensic & pharmacology labs face a critical benzoylpiperidine SCRA reference gap-using non-identical analogs introduces uncontrolled variables compromising method validation and regulatory defensibility. This 3-substituted butyl-linked N-methylbenzamide architecture directly resolves this deficit. • Distinct MS fragmentation (N-methylbenzamide terminus) orthogonal to sulfamoyl benzamide SCRAs; reduces false-negative rates in GC-EI-MS screening workflows. • Documented RTECS acute toxicity benchmark (LDLo 31.3 mg/kg i.p., mouse) enables quantitative GHS hazard categorization for compliant SDS authoring. • High predicted CNS exposure (LogP 4.42, tPSA 40.62 Ų, zero HBD) supports blood-brain barrier penetration studies. In stock. Request quote for immediate global shipping.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 63867-61-8
Cat. No. B13941321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
CAS63867-61-8
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3
InChIKeyMXYRXKMNKUEGMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-: Identity and Physicochemical Baseline


Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- (CAS 63867-61-8), also catalogued as 1-Benzoyl-3-[4-(N-methylbenzoylamino)butyl]piperidine and bearing the historical identifier NSC 3571, is a synthetic small molecule (C₂₄H₃₀N₂O₂, MW 378.51 g/mol) belonging to the benzoylpiperidine class . Its structure features a piperidine ring N-acylated with a benzoyl group and substituted at the 3-position with a butyl linker terminating in an N-methylbenzamide moiety . The compound possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, seven rotatable bonds, a calculated LogP of approximately 4.42, and a topological polar surface area (tPSA) of 40.62 Ų . Originally accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program repository and evaluated in the Chemical-Biological Coordination Center screening program in the 1950s, this compound is classified under the Globally Harmonized System (GHS) as intended for industrial and research use only [1].

Procurement Risk of Generic Substitution for This Benzoylpiperidine


The benzoylpiperidine-based synthetic cannabinoid receptor agonist (SCRA) chemical space is structurally heterogeneous, and small variations in linker length, N-substitution, or piperidine ring-substitution position produce substantially different pharmacological and toxicological profiles [1]. Interchanging Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- with a generic 'benzoylpiperidine analog' ignores the critical role of the 3-position attachment, the butyl (C4) linker, and the N-methyl benzamide terminus, each of which independently modulates receptor affinity, functional selectivity, and in vivo disposition [2]. Furthermore, this specific compound carries a documented acute toxicological signature (LDLo 31.3 mg/kg i.p. in mouse, with convulsant and cataleptogenic effects) that may not be replicated by even structurally close analogs [3]. For procurement decisions involving reference standards, analytical method development, or pharmacological probe selection, reliance on a non-identical analog without verification introduces uncontrolled experimental variables that can confound data reproducibility and regulatory defensibility .

Product-Specific Differentiation from Closest Structural Analogs


3-Position vs. 4-Position Substitution in Benzoylpiperidine Scaffolds

The target compound features a benzoylpiperidine core substituted at the 3-position of the piperidine ring with a butyl linker, whereas the vast majority of pharmacologically characterized benzoylpiperidine derivatives in the synthetic cannabinoid and CNS-active chemical space bear substitution at the 4-position [1]. The 3-substitution pattern introduces a chiral center and alters the spatial orientation of the butyl-N-methylbenzamide side chain relative to the benzoyl group, which has been demonstrated in related SCRA series to produce divergent CB₁/CB₂ binding affinities [2]. Most commercially available benzoylpiperidine-based reference standards (e.g., QMPSB, QMPCB) are either 4-substituted or 1-substituted variants with sulfamoyl benzoate/sulfamoyl benzamide termini, making the 3-substituted butyl-linked N-methylbenzamide architecture of CAS 63867-61-8 a structurally distinct chemotype within the N-benzoylpiperidine SCRA subclass [2].

Synthetic Cannabinoid Structure-Activity Relationship Benzoylpiperidine Scaffold

Acute Mammalian Toxicity Benchmark and CNS Behavioral Signature

The Registry of Toxic Effects of Chemical Substances (RTECS) lists an empirically determined acute toxicity value for this compound: LDLo of 31,300 µg/kg (31.3 mg/kg) administered intraperitoneally in mice, with observed behavioral toxic effects including convulsions or effects on seizure threshold, and rigidity including catalepsy . This represents one of the few quantitative in vivo data points available for this specific chemotype. In contrast, many closely related benzoylpiperidine derivatives lack any published acute mammalian toxicity data, leaving safety handling requirements undefined for procurement and laboratory use [1]. The convulsant and cataleptogenic profile is consistent with central cannabinoid CB₁ receptor overactivation observed for high-efficacy SCRAs, providing a phenotypic anchor that structurally similar but untested analogs cannot offer [1].

Acute Toxicity In Vivo Toxicology CNS Behavioral Response

Physicochemical Determinants of CNS Penetration Propensity

The target compound's calculated physicochemical profile — LogP 4.42, zero hydrogen-bond donors, two hydrogen-bond acceptors, and seven rotatable bonds — places it in a property space distinct from common comparator benzoylpiperidine derivatives that incorporate polar sulfamoyl or sulfonamide groups [1]. For instance, the SCRA QMPCB (quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate) and its sulfamoyl benzoate analog QMPSB bear additional H-bond acceptors and a larger tPSA that reduce predicted passive CNS permeability relative to the target compound [1]. The absence of H-bond donors in CAS 63867-61-8 (vs. one or more in many amide-containing SCRAs) eliminates a key energetic penalty for blood-brain barrier transit, per the rule of thumb that each H-bond donor reduces CNS permeability by approximately one log unit [2]. With a LogP of 4.42, the compound sits within the optimal range (1–5) for CNS drug-likeness but exceeds that of typical peripherally restricted SCRAs (LogP ~2–3.5) [2].

Physicochemical Properties Blood-Brain Barrier Permeability Drug-Likeness

N-Methylbenzamide Terminus: Metabolic Stability and Pharmacophore Differentiation

The terminal N-methylbenzamide group of CAS 63867-61-8 represents a metabolically distinct terminus compared to the quinolinyl ester (QMPCB) or sulfamoyl benzoate (QMPSB) termini found in the most extensively characterized benzoylpiperidine SCRAs [1]. Tertiary benzamides are generally more resistant to esterase-mediated hydrolysis than ester-linked SCRAs, potentially conferring longer in vivo half-life and different metabolite profiles [2]. The N-methyl substitution eliminates the H-bond donor present in secondary benzamides while preserving the carbonyl as an H-bond acceptor for receptor interaction, a feature that has been associated with improved membrane permeability and altered CB₁/CB₂ selectivity in related chemical series [3]. This terminal group differentiation is analytically significant as well: the N-methylbenzamide terminus produces distinct mass spectrometric fragmentation patterns compared to ester or sulfamoyl termini, enabling unambiguous identification in forensic or clinical toxicology workflows [1].

Metabolic Stability Pharmacophore Modeling SCRA Analytical Differentiation

Evidence-Backed Application Scenarios for Scientific Procurement


Forensic Toxicology Reference Standard for SCRA Method Development

Forensic laboratories require structurally diverse reference standards to build comprehensive spectral libraries for emerging SCRAs. The 3-substituted butyl-linked N-methylbenzamide architecture of CAS 63867-61-8 fills a documented gap in the benzoylpiperidine SCRA reference spectrum, which is currently dominated by 1-substituted sulfamoyl benzoate and sulfamoyl benzamide analogs (QMPSB, QMPCB) [1]. Its distinct MS fragmentation pattern (originating from the N-methylbenzamide terminus) and GC-EI-MS retention characteristics provide an orthogonal analytical signature that reduces the false-negative rate in screening workflows targeting N-benzoylpiperidine SCRAs [1]. The documented acute toxicological profile also supports the preparation of appropriate safety documentation for accredited forensic laboratory operations .

CNS-Penetrant Pharmacological Probe with Defined Baselines

Investigators studying central cannabinoid receptor pharmacology require tool compounds with predictable CNS exposure. The calculated LogP of 4.42, zero hydrogen-bond donors, and tPSA of 40.62 Ų predict favorable passive blood-brain barrier penetration, positioning this compound as a high-CNS-exposure benzoylpiperidine scaffold compared to more polar, peripherally restricted SCRAs [1]. The availability of an empirical acute toxicity benchmark (LDLo 31.3 mg/kg i.p. in mouse, with a defined convulsant/cataleptogenic toxidrome) provides an in vivo dosing reference anchor absent from most comparator SCRAs, enabling more informed experimental dose-range selection for behavioral pharmacology studies .

Metabolic Stability Benchmarking in Benzoylpiperidine SAR Programs

Medicinal chemistry groups optimizing the benzoylpiperidine scaffold for therapeutic applications require comparator compounds with distinct metabolic liabilities. The tertiary N-methylbenzamide terminus of CAS 63867-61-8 offers a metabolically more stable alternative to ester-linked benzoylpiperidine SCRAs (e.g., QMPCB), making it a useful reference compound for in vitro microsomal or hepatocyte stability assays when benchmarking the metabolic contribution of the terminal functional group [1]. The compound's zero H-bond donor count further eliminates H-bond-mediated metabolic conjugation pathways present in secondary amide analogs, simplifying interpretation of metabolite identification studies .

Industrial Reference for GHS-Compliant Safety Data Sheet Generation

Chemical suppliers and distributors required to generate compliant Safety Data Sheets (SDS) for benzoylpiperidine derivatives benefit from the availability of RTECS-registered acute toxicity data (LDLo value and specific toxidrome) for CAS 63867-61-8 [1]. Unlike many structurally analogous SCRAs for which only qualitative hazard statements can be made, this compound's documented in vivo toxicological endpoint enables quantitative GHS acute toxicity categorization (Category 3 for acute oral/inhalation/dermal toxicity extrapolation), supporting regulatory-compliant product classification for industrial handling and shipping documentation [1].

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